molecular formula C10H11BrClNO B7935157 N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine

N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine

Cat. No.: B7935157
M. Wt: 276.56 g/mol
InChI Key: KQBUYWDZKHELKL-UHFFFAOYSA-N
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Description

N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine is an organic compound characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to an oxetane ring via a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-bromo-4-chlorobenzyl chloride.

    Formation of Oxetane Ring: The oxetane ring is introduced through a nucleophilic substitution reaction where the benzyl chloride reacts with an oxetane derivative in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of corresponding oxetane carboxylic acids.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4-chlorophenyl)acetamide
  • 2-bromo-N-(4-chlorophenyl)acetamide

Uniqueness

N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties compared to other similar compounds. The oxetane ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c11-10-3-8(12)2-1-7(10)4-13-9-5-14-6-9/h1-3,9,13H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBUYWDZKHELKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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